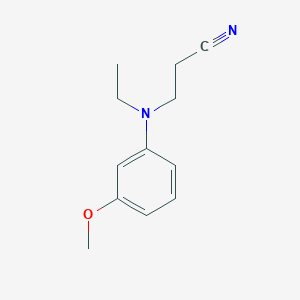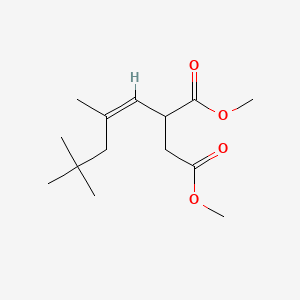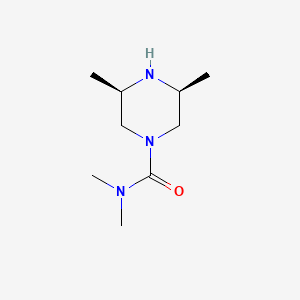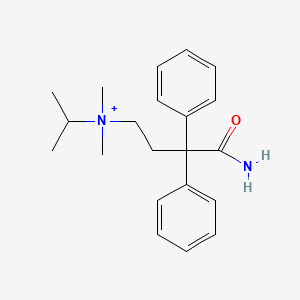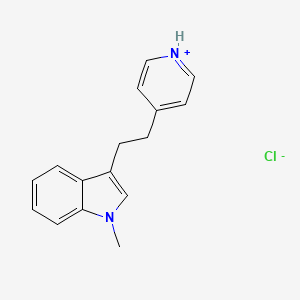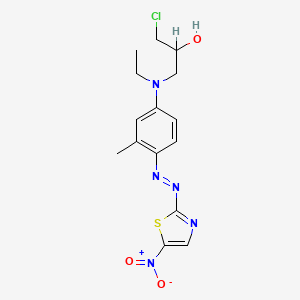
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol is a complex organic compound with the molecular formula C15H18ClN5O3S and a molecular weight of 383.85 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, a methyl group, and a nitrothiazolyl azo group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol involves several steps:
Nitration of 2-aminothiazole: This step involves the nitration of 2-aminothiazole to produce 2-amino-5-nitrothiazole.
Diazotization: The 2-amino-5-nitrothiazole is then diazotized to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 3-methyl-4-aminophenol to form the azo compound.
Alkylation: The azo compound is then alkylated with 1-chloro-3-chloropropan-2-ol to produce the final product.
Chemical Reactions Analysis
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol involves its interaction with various molecular targets. The nitrothiazolyl azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol can be compared with similar compounds such as:
1-Chloro-3-(ethyl(3-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)amino)-2-propanol: This compound has a similar structure but differs in the position of the nitro group.
1-Chloro-3-(ethyl(3-methyl-4-((5-nitro-1,3-thiazol-2-yl)azo)phenyl)amino)-2-propanol: This compound has a different thiazolyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
70865-21-3 |
|---|---|
Molecular Formula |
C15H18ClN5O3S |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-chloro-3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propan-2-ol |
InChI |
InChI=1S/C15H18ClN5O3S/c1-3-20(9-12(22)7-16)11-4-5-13(10(2)6-11)18-19-15-17-8-14(25-15)21(23)24/h4-6,8,12,22H,3,7,9H2,1-2H3 |
InChI Key |
DFLFULOEUOENOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CCl)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


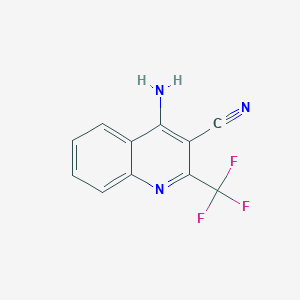


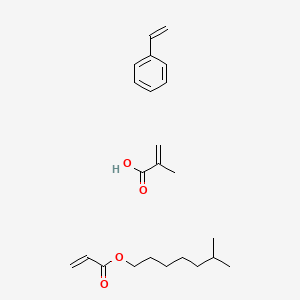
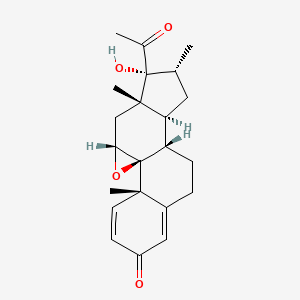

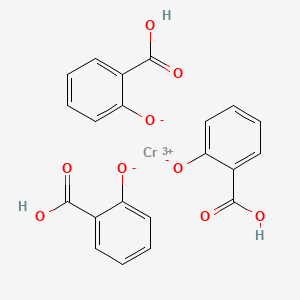

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
